molecular formula C17H18FN3O B2384718 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide CAS No. 2034250-40-1

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2384718
CAS No.: 2034250-40-1
M. Wt: 299.349
InChI Key: OHVWHNPLAXCEMH-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide scaffold linked to a pyridinyl-pyrrolidine moiety, a structural motif found in molecules that modulate various biological targets. For instance, similar N-(pyridin-2-yl)benzamide derivatives have been investigated for their potential as inhibitors of enzymes like Bruton's tyrosine kinase (Btk) and MAPK14 . The specific physiological target, mechanism of action, and primary research applications for this compound are areas of active investigation and should be verified by the researcher through appropriate scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-8-6-13(7-9-14)17(22)20-12-15-4-3-11-21(15)16-5-1-2-10-19-16/h1-2,5-10,15H,3-4,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWHNPLAXCEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with the target proteins, thereby modulating their activity . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-2-yl group is a common feature in TD-1b and the BTK inhibitor, suggesting its role in enhancing target affinity through aromatic interactions .

Physicochemical Properties

Melting Points and Solubility

  • TD-1b : Melting point 124–126°C, high yield (83%), indicating favorable crystallinity and synthetic accessibility .
  • 4f : ¹H NMR shows a broad NH peak at δ 13.35 ppm, indicative of strong intermolecular hydrogen bonding, which may reduce aqueous solubility .
  • BTK Inhibitor : XRPD diffraction peaks (6.4, 8.6, 10.5, 11.6, 15.7 2θ) confirm a stable crystalline form, critical for formulation development .

Spectroscopic Data

  • TD-1b : ¹H NMR (DMSO-d6) δ 10.31 (amide NH), consistent with a deshielded proton due to electron-withdrawing fluorobenzamide .
  • 4f : Aromatic protons at δ 7.39–8.68 ppm reflect the electron-deficient nature of the thiadiazole-pyridine system .

Biological Activity

4-Fluoro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom and a pyrrolidine moiety suggests enhanced pharmacological properties, making it an interesting candidate for further investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16FN3O\text{C}_{14}\text{H}_{16}\text{FN}_3\text{O}

This compound features a fluorinated benzamide linked to a pyrrolidine ring, which is substituted with a pyridine group. The presence of the fluorine atom is known to influence biological activity through various mechanisms, including increased lipophilicity and improved binding affinity to biological targets.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving GABA and glutamate receptors. The fluorine substituent may enhance binding interactions, potentially leading to increased efficacy in neurological applications.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of related benzamide derivatives. For instance, compounds that include a pyrrolidine moiety have shown promise as anticonvulsants and neuroprotective agents. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact the biological activity.

Case Studies

  • Anticonvulsant Activity : A study on related pyrrolidine derivatives demonstrated significant anticonvulsant properties, with some compounds achieving complete protection in animal models against induced seizures. This suggests that this compound may also possess similar properties.
  • Cytotoxicity : In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways, such as kinases associated with cancer progression.

Data Table: Biological Activity Overview

Activity Type Related Compounds IC50/ED50 Values Notes
AnticonvulsantPyrrolidine derivatives<10 µMComplete protection in seizure models
CytotoxicityBenzamide derivatives7.9 - 92 µMVaries by cell line and compound structure
Enzyme InhibitionKinase inhibitors0.84 µM (MAGL)Selective inhibition observed

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50 (nM)Assay TypeReference
4-Fluoro-N-(imidazo[1,2-a]pyridin-3-yl)benzamideBTK12.3Kinase inhibition
Analog with pyrrolidine substitutionEGFR45.7Cellular assay

Q. Table 2: Key Synthetic Parameters

StepReaction TypeConditionsYield (%)Purity (HPLC)
1Amide couplingHATU, DIPEA, DMF, 25°C78>95%
2Pyridine functionalizationPd/C, H2, EtOH, 50°C85>98%

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